N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic carboxamides, similar in structural complexity to N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds were studied for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as for their in vivo efficacy in antagonizing the apomorphine-induced climbing response in mice, which predicts antipsychotic activity. This research provides a foundational approach for evaluating the pharmacological potential of related compounds (Norman, M. H., Navas, F., Thompson, J., & Rigdon, G., 1996).
Analgesic and Anti-inflammatory Agents
Novel heterocyclic compounds derived from visnaginone and khellinone, bearing structural resemblance to the query molecule, have been synthesized. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. The study highlights the potential of such molecules in the development of new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Synthesis of Dihydropyrimidinone Derivatives
Dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, showcasing an efficient method for creating compounds with potential biological activities. This research demonstrates the versatility of incorporating piperazine and morpholine groups into molecular structures for developing new chemical entities (Bhat, M. A., Al-Omar, M., Ghabbour, H., & Naglah, A., 2018).
Development of Renin Inhibitors
In the quest for new renin inhibitors, a compound structurally related to the query molecule showed improved pharmacokinetic profiles while maintaining potent renin inhibitory activity. This study underscores the importance of structural modifications in enhancing the drug-like properties of therapeutic agents (Tokuhara, H., Imaeda, Y., Fukase, Y., et al., 2018).
Anti-hyperglycemic Evaluation
Carboximidamides linked with the pyrimidine moiety, resembling the structural framework of the query compound, were synthesized and evaluated for their anti-hyperglycemic effects. This research illustrates the potential of such molecules in managing diabetes and related metabolic disorders (Moustafa, A., Ahmed, W. W., Khodairy, A., et al., 2021).
properties
IUPAC Name |
N-tert-butyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O2/c1-17(2,3)20-16(24)23-6-4-21(5-7-23)14-12-15(19-13-18-14)22-8-10-25-11-9-22/h12-13H,4-11H2,1-3H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSXTASNAOYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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